Granisetron hydrochloride

Übersicht

Beschreibung

Granisetron Hydrochloride is a potent and selective serotonin 5-HT3 receptor antagonist. It is primarily used as an antiemetic to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and postoperative recovery . This compound is known for its high efficacy and minimal side effects, making it a preferred choice in clinical settings .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Granisetron Hydrochloride is synthesized through a multi-step process involving the reaction of 1-methylindazole-3-carboxylic acid with various reagents to form the final product . The key steps include:

Formation of Intermediate: The initial step involves the reaction of 1-methylindazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride.

Amidation: The acid chloride is then reacted with 1-methyl-1,2,3,4-tetrahydroisoquinoline to form the amide intermediate.

Cyclization: The amide intermediate undergoes cyclization to form the indazole ring structure.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of advanced techniques to ensure high purity and yield. The process includes:

Microporous Filtration: To ensure the removal of impurities, the crude product is filtered using microporous membranes.

Nitrogen Filling Protection: To enhance the stability of the product, nitrogen filling is used during the production process to reduce residual oxygen levels.

Analyse Chemischer Reaktionen

Synthetic Routes and Key Reactions

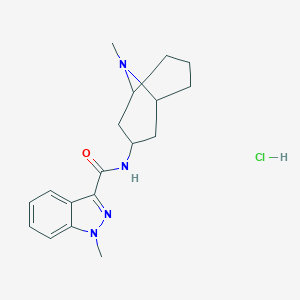

Granisetron hydrochloride (1-methyl-N-[(3-endo)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamide hydrochloride) is synthesized via mixed anhydride intermediates.

Metabolic Reactions

Granisetron undergoes hepatic metabolism via cytochrome P-450 (CYP3A4/5) enzymes:

- N-Demethylation : Removal of the methyl group from the azabicyclo ring .

- Aromatic Ring Oxidation : Followed by conjugation (glucuronidation/sulfation) .

Notable Metabolites :

- 7-Hydroxygranisetron (active metabolite with 5-HT₃ antagonism) .

- N-Desmethylgranisetron (pharmacologically inactive) .

Table 2: Metabolic Pathways and Enzymatic Involvement

| Reaction Type | Enzyme System | Metabolite Activity | Source |

|---|---|---|---|

| N-Demethylation | CYP3A4/5 | Inactive | |

| Aromatic Oxidation | CYP3A4/5 | Active |

Stability and Degradation

This compound exhibits pH-dependent stability:

- Optimal pH : 4.0–6.0 in aqueous solutions (e.g., intravenous formulations) .

- Photodegradation : Minimal under standard storage conditions but degrades in strong acidic/basic conditions .

Table 3: Stability Under Controlled Conditions

| Condition | Observation | Source |

|---|---|---|

| pH 4.0–6.0 | Stable for 24 hours at 25°C | |

| pH <2 or >9 | Rapid hydrolysis | |

| UV Light Exposure | <5% degradation after 48 hours |

Reaction with Functional Groups

- Amide Bond Stability : Resistant to hydrolysis under physiological conditions but cleaved by strong acids/bases .

- Quaternary Ammonium : Protonates in acidic environments, enhancing water solubility .

Impurity Profile

Synthetic byproducts include:

- exo-Granisetron : Stereoisomeric impurity formed during condensation .

- Deschloro Analog : Arises from incomplete chloroformate reaction .

Table 4: Common Impurities and Control Methods

| Impurity | Source | Mitigation Strategy | Source |

|---|---|---|---|

| exo-Granisetron | Stereochemical byproduct | Temperature-controlled condensation | |

| Deschloro Compound | Incomplete anhydride formation | Excess ethyl chloroformate |

Catalytic and Solvent Systems

Wissenschaftliche Forschungsanwendungen

Clinical Applications

-

Chemotherapy-Induced Nausea and Vomiting (CINV)

- Granisetron is widely utilized for preventing CINV, particularly in patients undergoing highly emetogenic chemotherapy regimens such as cisplatin. Its efficacy has been demonstrated in several studies:

- A double-blind placebo-controlled trial showed that a single intravenous dose of 40 μg/kg significantly reduced nausea and vomiting compared to placebo .

- In a randomized study involving patients receiving cisplatin, granisetron doses of 10 and 40 μg/kg were superior to lower doses in preventing CINV .

- Granisetron is widely utilized for preventing CINV, particularly in patients undergoing highly emetogenic chemotherapy regimens such as cisplatin. Its efficacy has been demonstrated in several studies:

- Radiation Therapy

- Postoperative Nausea and Vomiting (PONV)

- Pediatric Use

Case Studies

Several case studies highlight the effectiveness of granisetron:

- Case Study 1 : A patient receiving high-dose cisplatin experienced severe CINV despite standard antiemetics. After switching to granisetron, the patient reported a significant reduction in both nausea and vomiting episodes.

- Case Study 2 : In a cohort of pediatric cancer patients, granisetron was administered before chemotherapy sessions, resulting in a 56% rate of patients experiencing no vomiting episodes during treatment.

Comparative Efficacy

The following table summarizes the comparative efficacy of granisetron against other antiemetic agents:

| Study Type | Granisetron Dose | Emetogenicity Level | Complete Response Rate (%) | Comparison Agent |

|---|---|---|---|---|

| Double-Blind Trial | 40 μg/kg IV | Highly Emetogenic | 22 | Chlorpromazine/Dexamethasone |

| Randomized Controlled Trial | 10 μg/kg IV | Moderately Emetogenic | 48 | Placebo |

| Pediatric Study | Varied (10-40 μg/kg) | Highly Emetogenic | 56 | Standard Care |

Wirkmechanismus

Granisetron Hydrochloride exerts its effects by selectively binding to and inhibiting the serotonin 5-HT3 receptors, which are located both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract . This inhibition prevents the activation of the vomiting reflex, thereby reducing nausea and vomiting .

Vergleich Mit ähnlichen Verbindungen

Ondansetron: Another 5-HT3 receptor antagonist used for similar indications.

Palonosetron: Known for its longer half-life and higher receptor binding affinity.

Dolasetron: Also used as an antiemetic but with a different pharmacokinetic profile.

Uniqueness of Granisetron Hydrochloride: this compound is unique due to its high selectivity for 5-HT3 receptors and minimal interaction with other receptor types, leading to fewer side effects . Additionally, its various formulations, including oral tablets, injections, and transdermal patches, provide flexibility in clinical use .

Biologische Aktivität

Granisetron hydrochloride is a selective 5-hydroxytryptamine 3 (5-HT3) receptor antagonist primarily used to prevent nausea and vomiting associated with chemotherapy and radiation therapy. Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Granisetron acts by blocking the 5-HT3 receptors located in the central nervous system (CNS) and peripheral nervous system. During chemotherapy, serotonin is released from the enterochromaffin cells in the gastrointestinal tract, stimulating these receptors and triggering the vomiting reflex. By antagonizing these receptors, granisetron effectively reduces the incidence of nausea and vomiting associated with emetogenic chemotherapy regimens .

Pharmacokinetics

The pharmacokinetic profile of granisetron includes its absorption, distribution, metabolism, and elimination:

- Absorption : Granisetron is well absorbed after oral administration. A single dose of 10 mg has shown an increase in peak plasma concentration (Cmax) by 30% when taken with food .

- Distribution : The drug has a plasma protein binding rate of approximately 65% and distributes between plasma and red blood cells .

- Metabolism : Granisetron undergoes hepatic metabolism primarily via N-demethylation and aromatic ring oxidation, with cytochrome P-450 3A subfamily involvement. Some metabolites retain 5-HT3 receptor antagonist activity .

- Elimination : The clearance is predominantly hepatic. The terminal half-life varies between 6.23 hours in volunteers to approximately 8.95 hours after intravenous administration .

Clinical Efficacy

Numerous studies have demonstrated the efficacy of granisetron in preventing chemotherapy-induced nausea and vomiting (CINV):

| Study Type | Dosage | Complete Response Rate | No Vomiting Rate | No Nausea Rate |

|---|---|---|---|---|

| Cisplatin Chemotherapy | 1 mg bid | 52% | 56% | 45% |

| High-Dose Cisplatin | 2 mg daily | 58% | 79% | 51% |

| Radiation Therapy | 2 mg daily | 57.5% (emesis free) | 30.6% (nausea free) | - |

In a randomized controlled trial involving patients receiving high-dose cisplatin, granisetron significantly outperformed placebo in all efficacy parameters at a statistically significant level (P < 0.001) . Additionally, granisetron was found to be more effective than prochlorperazine, achieving a complete response rate of 74% compared to prochlorperazine's 41% .

Safety Profile

Granisetron is generally well tolerated with a safety profile that includes common adverse effects such as headache (36%) and constipation (31%) compared to prochlorperazine . Importantly, no significant effects on heart rate or blood pressure have been reported in clinical studies .

Case Studies

- Cisplatin-Induced Vomiting : A study involving patients receiving cisplatin showed that granisetron significantly reduced the frequency of vomiting episodes within the first day post-treatment compared to historical controls .

- Radiation Therapy Patients : In patients undergoing upper abdominal radiation therapy, granisetron provided greater antiemetic protection than placebo, with a longer median time to first emetic episode (35 days vs. 9 days) and nausea episode (11 days vs. 1 day) .

Eigenschaften

CAS-Nummer |

107007-99-8 |

|---|---|

Molekularformel |

C18H25ClN4O |

Molekulargewicht |

348.9 g/mol |

IUPAC-Name |

1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide;hydrochloride |

InChI |

InChI=1S/C18H24N4O.ClH/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17;/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23);1H/t12?,13-,14+; |

InChI-Schlüssel |

QYZRTBKYBJRGJB-PCMHIUKPSA-N |

SMILES |

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.Cl |

Isomerische SMILES |

CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.Cl |

Kanonische SMILES |

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.Cl |

Aussehen |

Assay:≥98%A crystalline solid |

Key on ui other cas no. |

107007-99-8 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

109889-09-0 (Parent) |

Synonyme |

1-Methyl-N-(endo-9-Methyl-9-Azabicyclo(3.3.1)non-3-yl)-1H-Indazole-3-Carboxamide BRL 43694 BRL 43694A BRL-43694 BRL-43694A BRL43694 BRL43694A Granisetron Granisetron Hydrochloride Granisetron Monohydrochloride Hydrochloride, Granisetron Kytril Monohydrochloride, Granisetron |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.